[1,1'-Biphenyl]-3,3'-dicarbonitrile
Overview
Description
[1,1’-Biphenyl]-3,3’-dicarbonitrile is an organic compound characterized by two benzene rings connected by a single bond, with each benzene ring bearing a nitrile group at the 3-position
Mechanism of Action
Target of Action
It has been found to interact with silver (i) salts, forming different coordination compounds .
Mode of Action
3,3’-Dicyanobiphenyl, when reacted with silver (I) salts, gives rise to different coordination compounds. The crystal structures of these compounds have 1:1 ligand:cation ratios . This suggests that 3,3’-Dicyanobiphenyl interacts with its targets, leading to changes in their coordination environments .
Result of Action
Its ability to form different coordination compounds when reacted with silver (i) salts suggests that it may induce structural changes in its targets .
Biochemical Analysis
Biochemical Properties
[1,1’-Biphenyl]-3,3’-dicarbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between [1,1’-Biphenyl]-3,3’-dicarbonitrile and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids. These interactions can result in the modulation of enzyme activity and alterations in metabolic pathways .
Cellular Effects
The effects of [1,1’-Biphenyl]-3,3’-dicarbonitrile on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This can lead to changes in gene expression and cellular metabolism. At higher concentrations, [1,1’-Biphenyl]-3,3’-dicarbonitrile can induce oxidative stress, resulting in cellular damage and apoptosis. The compound’s impact on cell function is also evident in its ability to disrupt mitochondrial function, leading to altered energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of [1,1’-Biphenyl]-3,3’-dicarbonitrile involves its binding interactions with various biomolecules. It has been shown to bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, the compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, [1,1’-Biphenyl]-3,3’-dicarbonitrile can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA. These molecular interactions contribute to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,1’-Biphenyl]-3,3’-dicarbonitrile have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, [1,1’-Biphenyl]-3,3’-dicarbonitrile can undergo hydrolysis, leading to the formation of degradation products that may have different biochemical properties. Long-term exposure to the compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of [1,1’-Biphenyl]-3,3’-dicarbonitrile in animal models vary with different dosages. At low doses, the compound has been found to have minimal toxic effects, while at higher doses, it can induce significant toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. High doses of [1,1’-Biphenyl]-3,3’-dicarbonitrile can lead to adverse effects such as liver and kidney damage, as well as disruptions in the endocrine system. These findings highlight the importance of dose-dependent studies in understanding the compound’s safety profile .
Metabolic Pathways
[1,1’-Biphenyl]-3,3’-dicarbonitrile is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can further undergo phase II reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The interaction of [1,1’-Biphenyl]-3,3’-dicarbonitrile with metabolic enzymes can also affect the levels of other metabolites, thereby influencing overall metabolic flux .
Transport and Distribution
The transport and distribution of [1,1’-Biphenyl]-3,3’-dicarbonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, [1,1’-Biphenyl]-3,3’-dicarbonitrile can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of [1,1’-Biphenyl]-3,3’-dicarbonitrile is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of [1,1’-Biphenyl]-3,3’-dicarbonitrile in different subcellular compartments can affect its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,3’-dicarbonitrile typically involves the reaction of 3-bromobenzonitrile with a suitable biphenyl precursor under conditions that facilitate the formation of the biphenyl linkage. Common methods include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between 3-bromobenzonitrile and a boronic acid derivative of biphenyl is a widely used method.
Ullmann Coupling: This copper-catalyzed reaction involves the coupling of 3-bromobenzonitrile with a biphenyl derivative under high-temperature conditions.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,3’-dicarbonitrile often employs scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability .
Types of Reactions:
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated biphenyl derivatives.
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and liquid crystals for electronic applications.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development due to its structural similarity to biologically active biphenyl compounds.
Biological Studies: Used as a probe in studies of enzyme interactions and metabolic pathways.
Industry:
Comparison with Similar Compounds
Biphenyl: Lacks the nitrile groups, making it less reactive in certain chemical reactions.
[1,1’-Biphenyl]-4,4’-dicarbonitrile: Similar structure but with nitrile groups at the 4-position, leading to different reactivity and applications.
Uniqueness:
Properties
IUPAC Name |
3-(3-cyanophenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJJNOUAWHQIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362679 | |
Record name | 3,3'-Dicyanobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36852-02-5 | |
Record name | 3,3'-Dicyanobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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